molecular formula C17H18N2O5S B2826401 N-(2H-1,3-BENZODIOXOL-5-YL)-2-(2,5-DIMETHYLBENZENESULFONAMIDO)ACETAMIDE CAS No. 690644-38-3

N-(2H-1,3-BENZODIOXOL-5-YL)-2-(2,5-DIMETHYLBENZENESULFONAMIDO)ACETAMIDE

Cat. No.: B2826401
CAS No.: 690644-38-3
M. Wt: 362.4
InChI Key: QJZUYFLITMLCER-UHFFFAOYSA-N
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-2-(2,5-DIMETHYLBENZENESULFONAMIDO)ACETAMIDE is a complex organic compound that features a benzodioxole ring and a sulfonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-(2,5-DIMETHYLBENZENESULFONAMIDO)ACETAMIDE typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Amidation: The final step involves the reaction of the sulfonylated intermediate with an amine to form the desired acetamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring.

    Reduction: Reduction reactions could target the sulfonyl group, converting it to a sulfoxide or sulfide.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with sulfonyl groups are often used as catalysts or catalyst precursors.

    Materials Science: The benzodioxole ring can impart unique electronic properties, making the compound useful in the development of organic semiconductors.

Biology and Medicine

    Pharmacology: The compound could be investigated for its potential as a drug candidate, particularly for its interactions with biological targets.

    Biochemistry: It may be used as a probe to study enzyme mechanisms or as a ligand in receptor binding studies.

Industry

    Polymer Science: The compound could be used as a monomer or additive in the synthesis of specialty polymers.

Mechanism of Action

The mechanism of action for N-(2H-1,3-BENZODIOXOL-5-YL)-2-(2,5-DIMETHYLBENZENESULFONAMIDO)ACETAMIDE would depend on its specific application. In a pharmacological context, it might interact with enzymes or receptors, modulating their activity. The benzodioxole ring could participate in π-π interactions, while the sulfonyl group might form hydrogen bonds or ionic interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzodioxol-5-yl)-2-[(2,4-dimethylphenyl)sulfonylamino]acetamide: Similar structure but with a different substitution pattern on the aromatic ring.

    N-(1,3-benzodioxol-5-yl)-2-[(2,5-dichlorophenyl)sulfonylamino]acetamide: Chlorine atoms instead of methyl groups, potentially altering its reactivity and biological activity.

Uniqueness

The unique combination of the benzodioxole ring and the sulfonylamino group in N-(2H-1,3-BENZODIOXOL-5-YL)-2-(2,5-DIMETHYLBENZENESULFONAMIDO)ACETAMIDE may confer distinct electronic properties and reactivity, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(2,5-dimethylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S/c1-11-3-4-12(2)16(7-11)25(21,22)18-9-17(20)19-13-5-6-14-15(8-13)24-10-23-14/h3-8,18H,9-10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZUYFLITMLCER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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